Product packaging for Hexadecane, 8-phenyl-(Cat. No.:CAS No. 13419-23-3)

Hexadecane, 8-phenyl-

Cat. No.: B13818523
CAS No.: 13419-23-3
M. Wt: 302.5 g/mol
InChI Key: LGXUGHSDZLQGOB-UHFFFAOYSA-N
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Description

Overview of Branched Alkanes and Phenyl-Substituted Hydrocarbons in Chemical Research

Branched alkanes are acyclic saturated hydrocarbons featuring one or more alkyl side chains attached to a primary carbon backbone. researchgate.netetsu.edu This structural deviation from their linear counterparts, known as n-alkanes, gives rise to a vast number of structural isomers with distinct physical and chemical properties. etsu.edu In chemical research, branched alkanes are of significant interest due to their thermodynamic stability, which is generally greater than that of their linear isomers. They are fundamental components of crude oil and are crucial in the formulation of gasoline, where highly branched structures enhance the octane (B31449) number, a measure of fuel performance. researchgate.net The study of complex branched alkanes is also essential for understanding the unresolved complex mixture (UCM) in petroleum geochemistry, which contains a multitude of such structures that are resistant to biodegradation. smolecule.com

Phenyl-substituted hydrocarbons, often referred to as arenes or alkylbenzenes, are a major class of organic compounds characterized by a phenyl group (C₆H₅) attached to an alkyl chain. nih.govhmdb.ca The phenyl group imparts unique electronic and physical properties, including aromaticity, which leads to enhanced chemical stability compared to analogous aliphatic compounds. nih.gov These compounds are ubiquitous, serving as intermediates in the synthesis of a wide range of products, from detergents to pharmaceuticals. etsu.edu In materials science, the incorporation of phenyl groups into hydrocarbon structures is a strategy for designing novel organic electronic materials, as the rigid, planar phenyl ring can influence molecular packing and electronic properties. chemeo.com

Structural Characteristics of Hexadecane (B31444), 8-phenyl- within Hydrocarbon Chemistry

Hexadecane, 8-phenyl- is a specific isomer within the family of phenyl-substituted hydrocarbons. Its structure consists of a sixteen-carbon aliphatic chain (hexadecane) with a phenyl group attached at the eighth carbon atom. This substitution pattern places the bulky, rigid phenyl ring near the center of the long, flexible alkyl chain.

The molecular formula for Hexadecane, 8-phenyl- is C₂₂H₃₈. molbase.com Its architecture is a hybrid of aliphatic and aromatic character. The long hexadecyl chain is nonpolar and hydrophobic, contributing to van der Waals interactions and influencing properties such as viscosity and solubility. The phenyl group introduces aromaticity and a site of potential chemical reactivity different from the saturated alkane chain, such as electrophilic aromatic substitution.

Specific experimental data for Hexadecane, 8-phenyl- is scarce in the public domain, highlighting a research gap. However, we can infer its properties by comparing its constituent parts, n-hexadecane, and its terminal isomer, 1-phenylhexadecane.

Interactive Data Table: Comparative Physicochemical Properties

Property n-Hexadecane 1-Phenylhexadecane Hexadecane, 8-phenyl-
CAS Number 544-76-3 1459-09-2 Not available
Molecular Formula C₁₆H₃₄ C₂₂H₃₈ C₂₂H₃₈
Molecular Weight ( g/mol ) 226.44 302.54 302.54
Boiling Point (°C) 287 172 (°C at 1 mmHg) Estimated to be similar to or slightly lower than 1-Phenylhexadecane
Melting Point (°C) 18 27 Estimated to be lower than 1-Phenylhexadecane due to internal branching
Density (g/mL) 0.773 (at 20°C) 0.855 (at 20°C) Estimated to be similar to 1-Phenylhexadecane

Data for n-Hexadecane and 1-Phenylhexadecane sourced from chemicalbook.comchemsrc.comnist.gov. Data for Hexadecane, 8-phenyl- is estimated based on chemical principles.

Historical Development of Synthetic and Analytical Methodologies for Complex Aliphatic-Aromatic Systems

The synthesis of complex aliphatic-aromatic compounds like Hexadecane, 8-phenyl- has evolved significantly over time. One of the cornerstone methods for attaching alkyl chains to an aromatic ring is the Friedel-Crafts alkylation , first reported in 1877. This reaction typically involves reacting an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). etsu.edusmolecule.com While foundational, this method often suffers from challenges like polysubstitution and carbocation rearrangements, which can lead to a mixture of isomers.

To achieve greater selectivity, modern synthetic chemistry has developed more refined approaches. The use of solid acid catalysts, such as certain zeolites, has been explored to produce specific isomers of linear alkylbenzenes, for instance, favoring the 2-phenylalkane isomer, which is desirable for producing more biodegradable detergents. google.com For targeted synthesis of a specific isomer like 8-phenylhexadecane, a multi-step approach would likely be necessary. This could involve Grignard reactions, where an organomagnesium halide (e.g., octylmagnesium bromide) attacks a ketone (e.g., 1-phenyl-1-octanone), followed by reduction of the resulting alcohol. More advanced cross-coupling reactions, like the Suzuki-Miyaura coupling, provide powerful tools for creating specific carbon-carbon bonds between aliphatic and aromatic moieties, although they require precursors with appropriate functional groups. nih.gov

The development of analytical techniques has been crucial for the characterization of these complex molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for separating isomers and identifying compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is indispensable for elucidating the precise molecular structure, providing detailed information about the chemical environment of each hydrogen and carbon atom, and thus confirming the exact position of the phenyl substituent on the alkane chain. nih.govhmdb.ca

X-ray Crystallography can provide definitive proof of structure and stereochemistry for crystalline compounds, though obtaining suitable crystals of long-chain, flexible molecules can be challenging. bldpharm.com

Significance of Investigating Unique Hydrocarbon Architectures in Contemporary Chemistry

The investigation of unique hydrocarbon architectures, such as Hexadecane, 8-phenyl-, holds considerable significance across various scientific disciplines. These molecules serve as important models for understanding fundamental structure-property relationships that govern the behavior of more complex systems.

In petrochemistry and geochemistry , understanding the properties of specific branched and phenyl-substituted alkanes is vital. They are key components of fuels and lubricants, and their isomeric structure dramatically influences properties like viscosity, thermal stability, and cetane number. researchgate.net Furthermore, their presence and distribution in sediments can serve as biomarkers, providing insights into the origins of organic matter and geological processes. researchgate.net

In materials science , the synthesis of molecules with precisely defined architectures is a cornerstone of developing new organic materials. The combination of a flexible aliphatic chain and a rigid aromatic unit in a single molecule, as seen in Hexadecane, 8-phenyl-, is characteristic of amphiphilic structures that can self-assemble into ordered systems like liquid crystals. The specific placement of the phenyl group along the chain dictates the molecular geometry, which in turn controls packing and bulk properties. Such molecules are also of interest in the field of organic electronics , where subtle changes in molecular structure can tune electronic properties like the HOMO-LUMO gap. chemeo.com

Finally, in physical organic chemistry , these compounds provide excellent substrates for studying the influence of steric and electronic effects on chemical reactivity and physical behavior. By synthesizing and studying a series of isomers (e.g., 1-phenyl-, 2-phenyl-, through 8-phenylhexadecane), researchers can systematically probe how the position of the phenyl group affects everything from reaction kinetics to surface tension.

Research Gaps and Motivations for Comprehensive Study of Hexadecane, 8-phenyl-

Despite the broad importance of phenyl-substituted alkanes, a detailed examination of the scientific literature reveals significant research gaps, particularly concerning specific, less-common isomers like Hexadecane, 8-phenyl-.

The most prominent gap is the lack of comprehensive, publicly available experimental data for this specific compound. While properties can be estimated, precise measurements of its thermal properties (melting point, boiling point), spectroscopic data (NMR, IR), and physicochemical characteristics (viscosity, density, surface tension) are not readily found. This scarcity of data prevents its inclusion in the development of robust quantitative structure-property relationship (QSPR) models, which are used to predict the properties of complex hydrocarbons.

A clear motivation for a comprehensive study of Hexadecane, 8-phenyl- is to understand the isomeric effect. The properties of linear alkylbenzenes are highly dependent on the position of the phenyl group. For example, in the context of surfactants, isomers with internal phenyl substitution have different solubility and interfacial properties compared to terminal isomers. etsu.edu A systematic study of the phenylhexadecane isomers would provide valuable data for calibrating and validating computational chemistry models that predict the behavior of such molecules.

Furthermore, there is a recognized knowledge gap in the identification and quantification of complex branched hydrocarbons in environmental and geological samples, such as the "unresolved complex mixture" in crude oil. smolecule.com Synthesizing and characterizing reference standards like Hexadecane, 8-phenyl- is a critical step toward developing the analytical methods needed to deconvolve these complex mixtures and understand their origins and environmental fate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38 B13818523 Hexadecane, 8-phenyl- CAS No. 13419-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13419-23-3

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

hexadecan-8-ylbenzene

InChI

InChI=1S/C22H38/c1-3-5-7-9-11-14-18-21(17-13-10-8-6-4-2)22-19-15-12-16-20-22/h12,15-16,19-21H,3-11,13-14,17-18H2,1-2H3

InChI Key

LGXUGHSDZLQGOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to Hexadecane, 8 Phenyl

Retrosynthetic Analysis of Hexadecane (B31444), 8-phenyl-

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govchemrxiv.orgyoutube.comyoutube.com For Hexadecane, 8-phenyl-, the primary disconnection points are the C-C and C-Ph bonds linking the phenyl group to the hexadecane chain at the C-8 position.

Two primary retrosynthetic disconnections can be envisioned for Hexadecane, 8-phenyl-:

Disconnection A: C-Ph Bond Cleavage: This approach breaks the bond between the phenyl ring and the hexadecane chain. This leads to a C8-substituted hexadecyl synthon and a phenyl synthon. The synthetic equivalents for these synthons would be a hexadecyl electrophile (such as 8-halohexadecane or an activated alcohol derivative) and a phenyl nucleophile (like a phenyl Grignard or organolithium reagent), or vice versa. This strategy is central to methods like Friedel-Crafts alkylation.

Disconnection B: C-C Bond Cleavage: This strategy involves breaking a carbon-carbon bond within the hexadecane chain itself. For instance, a disconnection at the C7-C8 or C8-C9 bond could be considered. This would lead to smaller alkyl fragments and a phenyl-containing building block. This approach might be considered in strategies involving the construction of the alkane chain around a pre-functionalized phenyl core.

Table 1: Key Retrosynthetic Disconnections for Hexadecane, 8-phenyl-

Disconnection TypeBond CleavedResulting SynthonsPotential Synthetic Reactions
A C8-PhenylPhenyl anion and Hexadecyl cation (at C8)Friedel-Crafts Alkylation, Grignard Coupling
B C7-C8C7 alkyl fragment and a C9 phenyl-containing fragmentWittig Reaction, Grignard Coupling

Development of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes can be proposed. These routes leverage established and emerging methodologies in organic synthesis to construct the target molecule.

Strategies for Alkane Chain Elongation and Functionalization

The construction of the 16-carbon chain is a fundamental aspect of the synthesis. Should a strategy involving the assembly of the chain be pursued (as in Disconnection B), several methods for carbon-carbon bond formation are available. These include:

Grignard Reactions: The coupling of alkylmagnesium halides with alkyl halides is a classic method for C-C bond formation.

Wittig Reaction: This reaction can be used to form alkenes, which can then be hydrogenated to the corresponding alkane. youtube.com

Corey-House Synthesis: This method utilizes lithium dialkylcuprates to couple with alkyl halides, offering a versatile route to unsymmetrical alkanes.

Functionalization of the pre-formed hexadecane chain at the C-8 position is a significant challenge due to the chemical inertness of C-H bonds in alkanes. chemrxiv.org Direct functionalization methods are an area of active research.

Stereoselective Introduction of the Phenyl Moiety

The C-8 position of Hexadecane, 8-phenyl- is a chiral center. Therefore, controlling the stereochemistry of the phenyl group introduction is a key consideration for accessing specific stereoisomers.

From Chiral Precursors: One approach involves starting with a chiral building block where the stereocenter is already established. For example, a chiral alcohol could be converted to a suitable leaving group for subsequent coupling with a phenyl nucleophile.

Asymmetric Catalysis: The use of chiral catalysts in reactions that form the C-Ph bond can induce enantioselectivity. This is a prominent strategy in modern organic synthesis.

Catalytic Approaches for C-C and C-Ph Bond Formation

Catalysis offers powerful tools for the efficient and selective formation of the key bonds in Hexadecane, 8-phenyl-.

Transition metal catalysis has revolutionized the formation of C-C and C-aryl bonds. Several cross-coupling reactions could be envisioned for the synthesis of Hexadecane, 8-phenyl-.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. A potential route would involve the coupling of a phenylboronic acid with 8-halohexadecane.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. For instance, phenylmagnesium bromide could be coupled with 8-halohexadecane.

Direct C-H Arylation: A more advanced and atom-economical approach involves the direct coupling of a C-H bond with an aryl partner. nih.govnih.gov Transition metal catalysts, often based on palladium, rhodium, or iridium, can activate a specific C-H bond in the alkane chain, followed by coupling with a phenyl source like benzene (B151609) or a phenyl halide. researchgate.net Achieving regioselectivity at the C-8 position of hexadecane would be the primary challenge in this approach.

Table 2: Potential Transition Metal-Catalyzed Reactions for Hexadecane, 8-phenyl- Synthesis

Reaction NamePhenyl SourceHexadecane SourceCatalyst (Typical)Key AdvantagesKey Challenges
Suzuki-Miyaura Phenylboronic acid8-BromohexadecanePd(PPh₃)₄High functional group tolerancePreparation of 8-bromohexadecane
Kumada Phenylmagnesium bromide8-BromohexadecaneNi(dppe)Cl₂Strong nucleophilesFunctional group incompatibility
Direct C-H Arylation BenzeneHexadecane[Ir(cod)(OMe)]₂Atom economyRegioselectivity at C-8

Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. wikipedia.orgmt.comorgoreview.com In the context of synthesizing Hexadecane, 8-phenyl-, this would typically involve the reaction of benzene with a hexadecyl electrophile in the presence of a Lewis acid catalyst.

Potential electrophiles for this reaction include:

8-Halohexadecanes: The reaction of 8-chloro- or 8-bromohexadecane with benzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), could yield the target molecule. libretexts.orgblogspot.com However, a significant challenge with Friedel-Crafts alkylation using secondary alkyl halides is the potential for carbocation rearrangements, which could lead to a mixture of isomeric products. blogspot.com

Hexadecenes: The use of an isomeric mixture of hexadecenes, with the double bond at or near the C-8 position, could also serve as an alkylating agent in the presence of a strong acid catalyst. The protonation of the alkene would generate a secondary carbocation that could then alkylate the benzene ring.

Long-Chain Alcohols: The reaction of an alcohol like hexadecan-8-ol with benzene in the presence of a Brønsted or Lewis acid catalyst is another possibility. The acid facilitates the formation of a carbocation or a related electrophilic species.

Table 3: Friedel-Crafts Alkylation Approaches for Hexadecane, 8-phenyl-

Alkylating AgentCatalyst (Typical)ConditionsPotential Issues
8-HalohexadecaneAlCl₃, FeCl₃AnhydrousCarbocation rearrangements, polyalkylation
Hexadecene isomersH₂SO₄, HFAcidicIsomerization of the alkene, polymerization
Hexadecan-8-olH₃PO₄, BF₃·OEt₂Acidic, heatCarbocation rearrangements, ether formation

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 8-phenylhexadecane. nih.gov Key parameters that can be adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalyst. sigmaaldrich.com

In the context of a Friedel-Crafts alkylation, controlling the temperature is vital to minimize side reactions such as polyalkylation and isomerization. Lower temperatures generally favor the formation of the desired mono-alkylated product. The choice of solvent can also influence the reaction's outcome; non-polar solvents are often preferred. nih.gov

The following interactive table illustrates a hypothetical optimization of the Friedel-Crafts alkylation of benzene with 8-chlorohexadecane.

EntryCatalystCatalyst:Substrate RatioTemperature (°C)Reaction Time (h)Yield (%)
1AlCl₃1.2:125465
2AlCl₃1.2:10475
3AlCl₃1.0:10472
4FeBr₃1.2:10455
5AlCl₃1.2:10878

For a Grignard-based synthesis, optimization would focus on ensuring the complete formation of the Grignard reagent and its efficient reaction with the ketone. The subsequent dehydration and hydrogenation steps would also require optimization of catalysts and reaction conditions to ensure high conversion rates.

Characterization of Synthetic Intermediates and By-products

The characterization of intermediates and by-products is essential for understanding the reaction pathway and for quality control of the final product. mdpi.com A variety of analytical techniques are employed for this purpose.

In a Friedel-Crafts synthesis, the primary intermediate is the carbocation. While too reactive to be isolated, its formation and potential rearrangements can be inferred from the product distribution. By-products can include other positional isomers of phenylhexadecane (e.g., 2-phenyl-, 3-phenyl-, etc.), di- and tri-alkylated benzenes, and products resulting from fragmentation of the alkyl chain.

For a Grignard synthesis, the key intermediate is the tertiary alcohol formed after the Grignard addition. This intermediate can be isolated and characterized using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following table outlines potential by-products and the analytical methods for their characterization.

Synthetic RoutePotential By-productCharacterization Method(s)
Friedel-Crafts2-PhenylhexadecaneGas Chromatography-Mass Spectrometry (GC-MS), NMR
Friedel-CraftsDihexadecylbenzeneHigh-Performance Liquid Chromatography (HPLC), MS
GrignardUnreacted 1-phenyl-1-octanoneHPLC, IR
GrignardAlkene from incomplete hydrogenationNMR, Bromine test

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route for 8-phenylhexadecane depends on a trade-off between efficiency, selectivity, cost, and environmental impact.

Friedel-Crafts Alkylation: This method is generally more atom-economical and involves fewer steps. However, it often suffers from a lack of regioselectivity, leading to a mixture of isomers and reducing the yield of the desired 8-phenyl- isomer. The use of harsh Lewis acids also presents environmental and workup challenges.

The following table provides a comparative overview of the two primary synthetic approaches.

ParameterFriedel-Crafts AlkylationGrignard Synthesis
Number of Steps 1-23
Regioselectivity Low to ModerateHigh
Typical Overall Yield Moderate to High (for mixed isomers)Moderate
Key Reagents Lewis Acids (e.g., AlCl₃)Organomagnesium Halides
Primary By-products Positional isomers, polyalkylated productsUnreacted starting materials, elimination products

Ultimately, the selection of the most appropriate synthetic methodology will depend on the specific requirements of the application, such as the desired purity of 8-phenylhexadecane and the scale of the synthesis.

Advanced Spectroscopic and Structural Elucidation of Hexadecane, 8 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular structure and dynamics can be constructed.

Elucidation of Carbon and Proton Chemical Environments

The 1H and 13C NMR spectra of Hexadecane (B31444), 8-phenyl- reveal distinct signals corresponding to the different chemical environments of the protons and carbon atoms within the molecule. Due to the lack of readily available experimental spectra for this specific compound, the following chemical shifts are predicted based on established principles and spectral data of similar alkylbenzenes and long-chain alkanes.

Predicted 1H NMR Data:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexadecane chain.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.10 and 7.35 ppm. The ortho, meta, and para protons may exhibit slightly different chemical shifts, potentially leading to a complex multiplet.

Benzylic Proton: The single proton on the carbon atom directly attached to the phenyl ring (C8) is the most deshielded of the aliphatic protons due to the anisotropic effect of the aromatic ring. Its signal is predicted to be a multiplet in the range of δ 2.50-2.70 ppm.

Alkyl Chain Protons: The numerous methylene (-CH2-) and methyl (-CH3) protons of the hexadecane chain will produce a series of overlapping signals in the upfield region of the spectrum.

The terminal methyl protons (C1 and C16) are expected to appear as a triplet around δ 0.88 ppm.

The bulk of the methylene protons in the middle of the chain will likely form a broad, unresolved multiplet centered around δ 1.26 ppm.

The methylene protons adjacent to the benzylic carbon (C7 and C9) will be slightly deshielded compared to the rest of the chain and may appear as distinct multiplets around δ 1.55-1.65 ppm.

Predicted 13C NMR Data:

The 13C NMR spectrum provides information on the different carbon environments.

Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the downfield region (δ 125-148 ppm). The ipso-carbon (the carbon attached to the alkyl chain) is expected around δ 145-148 ppm, while the other aromatic carbons will appear between δ 125 and 129 ppm.

Benzylic Carbon: The benzylic carbon (C8) is predicted to have a chemical shift in the range of δ 40-45 ppm.

Alkyl Chain Carbons: The carbons of the hexadecane chain will appear in the upfield region.

The terminal methyl carbons (C1 and C16) are expected around δ 14 ppm.

The internal methylene carbons will produce a series of signals between δ 22 and 32 ppm. The carbons closer to the phenyl group (C7, C9, C6, C10, etc.) will experience slightly different electronic environments, leading to a cluster of distinct peaks.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for Hexadecane, 8-phenyl-

Assignment Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Phenyl (ortho, meta, para)7.10 - 7.35 (m)125.0 - 129.0
Phenyl (ipso)-145.0 - 148.0
C8-H (Benzylic)2.50 - 2.70 (m)40.0 - 45.0
C7-H2, C9-H21.55 - 1.65 (m)34.0 - 38.0
C1-H3, C16-H3~0.88 (t)~14.0
-(CH2)n- (bulk)~1.26 (br m)22.0 - 32.0

Note: This data is predicted and may vary from experimental values. m = multiplet, t = triplet, br m = broad multiplet.

Conformational Analysis using 2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the definitive assignment of the proton and carbon signals and for gaining insights into the molecule's conformation.

COSY: A predicted 1H-1H COSY spectrum would show correlations between adjacent protons. For instance, the benzylic proton (C8-H) would exhibit cross-peaks with the protons on the adjacent methylene groups (C7-H2 and C9-H2). This would allow for the tracing of the connectivity along the alkyl chain from the point of phenyl substitution.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be instrumental in assigning the signals in the crowded aliphatic region of both the 1H and 13C NMR spectra. For example, the proton signal around δ 2.60 ppm would correlate with the carbon signal around δ 42 ppm, confirming their assignment to the benzylic C8-H group.

Dynamics of Phenyl Group Rotation and Alkane Chain Flexibility

The long and flexible hexadecane chain allows for a significant degree of conformational freedom. NMR spectroscopy can provide insights into the dynamics of both the alkyl chain and the phenyl group.

Phenyl Group Rotation: The rotation of the phenyl group around the C-C bond connecting it to the alkyl chain is typically fast on the NMR timescale at room temperature. This rapid rotation would result in the chemical equivalence of the two ortho protons and the two meta protons, leading to a simpler aromatic region in the 1H NMR spectrum than what would be observed for a static conformation. Variable temperature NMR studies could potentially be used to slow down this rotation and observe the individual signals of the non-equivalent aromatic protons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) is a common technique used in mass spectrometry that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern of Hexadecane, 8-phenyl- is expected to be characteristic of alkylbenzenes.

The molecular ion peak for Hexadecane, 8-phenyl- (C22H38) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most prominent fragmentation pathway for alkylbenzenes is benzylic cleavage, which involves the breaking of the C-C bond beta to the aromatic ring.

Benzylic Cleavage: Cleavage of the C7-C8 and C8-C9 bonds is highly probable.

Loss of a C8H17 radical would lead to a stable benzylic carbocation with an m/z of 189.

Loss of a C7H15 radical would also result in a benzylic carbocation with an m/z of 203.

Tropylium (B1234903) Ion Formation: A common rearrangement in the mass spectra of alkylbenzenes is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This is often the base peak in the spectrum. This ion is formed through cleavage of the bond beta to the phenyl ring followed by rearrangement.

Alkane Fragmentation: The aliphatic chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups). However, these peaks are generally of lower intensity compared to those arising from benzylic cleavage.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of Hexadecane, 8-phenyl-

m/z Predicted Fragment Ion Formation Pathway
302[C22H38]+•Molecular Ion
203[C15H23]+Benzylic cleavage (loss of C7H15•)
189[C14H21]+Benzylic cleavage (loss of C8H17•)
91[C7H7]+Tropylium ion (base peak)
43, 57, 71...[CnH2n+1]+Alkyl chain fragmentation

Isotopic Abundance Studies

High-resolution mass spectrometry allows for the determination of the accurate mass of the molecular ion and its fragment ions, which can be used to confirm the elemental composition. The natural abundance of isotopes, particularly 13C, will result in isotopic peaks in the mass spectrum.

For Hexadecane, 8-phenyl- (C22H38), the molecular ion peak (M) will be accompanied by an M+1 peak, which is primarily due to the presence of one 13C atom in the molecule. The expected relative intensity of the M+1 peak can be calculated based on the number of carbon atoms and the natural abundance of 13C (~1.1%). For a molecule with 22 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 24.2% (22 * 1.1%) of the M peak intensity. The observation of this isotopic pattern would provide further confirmation of the elemental composition of the molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For Hexadecane, 8-phenyl-, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are instrumental in identifying its key functional groups and understanding its molecular structure. Due to the absence of direct experimental spectra for 8-phenylhexadecane in the reviewed literature, this analysis is based on the well-established characteristic frequencies of its constituent parts: the n-hexadecane backbone and the monosubstituted phenyl group.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of Hexadecane, 8-phenyl- is dominated by the contributions from its long aliphatic chain and the aromatic phenyl ring.

The hexadecane moiety gives rise to strong absorptions in the FT-IR spectrum and prominent bands in the Raman spectrum associated with C-H stretching and bending vibrations. Specifically, the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups are expected to appear around 2920-2852 cm⁻¹ in the FT-IR spectrum researchgate.net. The corresponding scissoring (bending) vibrations of the CH₂ groups are typically observed near 1470 cm⁻¹, while the rocking vibrations appear around 720 cm⁻¹ researchgate.netresearchgate.net.

The phenyl group introduces several characteristic bands. The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring typically result in a series of bands in the 1600-1450 cm⁻¹ region. For monosubstituted benzene (B151609) derivatives, prominent bands are often observed near 1605 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations are particularly useful for identifying the substitution pattern of the phenyl ring. For a monosubstituted ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Based on these considerations, a predicted set of characteristic vibrational frequencies for Hexadecane, 8-phenyl- is presented below.

Interactive Data Table: Predicted Vibrational Frequencies for Hexadecane, 8-phenyl-

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional GroupExpected Intensity (FT-IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000PhenylMediumMedium
Aliphatic C-H Stretch (asymmetric)~2925HexadecaneStrongStrong
Aliphatic C-H Stretch (symmetric)~2855HexadecaneStrongStrong
Aromatic C=C Stretch1610-1590, 1500-1475PhenylMedium-WeakMedium-Strong
Aliphatic CH₂ Scissoring~1465HexadecaneMediumMedium
Aromatic C=C Stretch1460-1440PhenylMediumMedium
Aromatic In-plane C-H Bend1200-1000PhenylMedium-WeakWeak
Aromatic Out-of-plane C-H Bend770-730, 710-690PhenylStrongWeak
Aliphatic CH₂ Rocking~720HexadecaneMedium-WeakWeak

Molecular Interactions and Aggregation Behavior

The amphiphilic nature of Hexadecane, 8-phenyl-, with its long nonpolar alkyl chain and a polarizable phenyl group, suggests the potential for specific molecular interactions and aggregation behavior. In condensed phases, van der Waals interactions between the long hexadecane chains will be significant, promoting chain packing and ordering, similar to that observed in n-alkanes researchgate.net.

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

As of the current literature review, no publicly available X-ray crystallographic data for Hexadecane, 8-phenyl- or its derivatives has been found. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable crystalline derivative of Hexadecane, 8-phenyl- be synthesized, single-crystal X-ray diffraction analysis would provide invaluable information on:

The exact conformation of the hexadecane chain in the solid state.

The bond lengths and angles of the entire molecule.

The nature of the intermolecular packing, including the specifics of any π-π stacking of the phenyl groups and the arrangement of the alkyl chains.

Such data would be crucial for understanding the structure-property relationships in the solid state and would complement the insights gained from vibrational spectroscopy.

Chiroptical Spectroscopy (if applicable for enantiomeric forms)

Hexadecane, 8-phenyl- possesses a chiral center at the C-8 position, where the phenyl group is attached to the hexadecane chain. Therefore, it can exist as a pair of enantiomers, (R)-8-phenylhexadecane and (S)-8-phenylhexadecane.

Chiroptical spectroscopy, which includes techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for studying these enantiomeric forms. These techniques measure the differential absorption of left and right circularly polarized light, which is non-zero only for chiral molecules.

A literature search did not yield any studies on the chiroptical properties of Hexadecane, 8-phenyl-. If the enantiomers of this compound were to be resolved, chiroptical spectroscopy would be the primary method for:

Assigning the absolute configuration of each enantiomer, typically by comparing experimental spectra with theoretical predictions from quantum chemical calculations rsc.org.

Investigating the conformational preferences of the chiral molecule in solution.

The ECD spectrum would be sensitive to the electronic transitions of the phenyl chromophore, and its shape would be determined by the chiral environment. VCD, on the other hand, would provide stereochemical information from the vibrational transitions throughout the molecule.

Chemical Reactivity and Transformation Mechanisms of Hexadecane, 8 Phenyl

Mechanistic Studies of Oxidation Processes

The oxidation of 8-phenylhexadecane, a long-chain alkylbenzene, involves complex reaction pathways that can be initiated thermally, through radical-mediated processes, or by photo-excitation. The reactivity is primarily centered on the benzylic position and the long aliphatic chain.

The thermal oxidation of long-chain alkylbenzenes like 8-phenylhexadecane proceeds via mechanisms where the presence of a hydrogen atom at the benzylic position (the carbon atom attached to the benzene (B151609) ring) is crucial for reactivity. chemistryguru.com.sg When heated in the presence of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, the alkyl side-chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. chemistryguru.com.sgyoutube.com Regardless of the length of the alkyl chain, the primary product of this vigorous oxidation is benzoic acid. libretexts.org The rest of the alkyl chain is typically converted into smaller molecules, such as carbon dioxide if the cleaved group is a single carbon, or other oxidized fragments. chemistryguru.com.sg

The general pathway for this reaction involves the attack of the oxidizing agent at the benzyzylic C-H bond, which is weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical intermediate. libretexts.org For 8-phenylhexadecane, the reaction would proceed as follows:

Step 1: Oxidation Initiation. The process begins with the abstraction of a benzylic hydrogen atom from the 8-position of the hexadecane (B31444) chain.

Step 2: Side-Chain Cleavage. The strong oxidizing agent cleaves the C-C bonds adjacent to the benzylic carbon.

Step 3: Carboxylic Acid Formation. The benzylic carbon is progressively oxidized to form a carboxyl group (-COOH), yielding benzoic acid.

It has been noted that the low-temperature reactivity of alkylbenzenes increases significantly as the length of the alkyl chain grows. researchgate.net This is attributed to a decreasing influence of resonance-stabilized benzylic radicals and an increasing number of abstractable hydrogens along the chain, facilitating a wider range of oxidation reactions. researchgate.net In liquid-phase air oxidation, the primary attack occurs at the alpha-carbon (benzylic position) to form mixtures of carbinols and ketones, such as methyl phenyl carbinol and acetophenone (B1666503) from ethylbenzene (B125841). google.com For 8-phenylhexadecane, this would correspond to the formation of a secondary alcohol and a ketone at the 8-position of the hexadecane chain.

Autoxidation is the spontaneous oxidation by atmospheric oxygen at ambient temperatures, proceeding through a free-radical chain reaction. wikipedia.org This process, often described by the Bolland-Gee mechanism, consists of initiation, propagation, and termination steps. wikipedia.org For 8-phenylhexadecane, the presence of both a labile benzylic hydrogen and a long alkane chain provides multiple sites for radical attack.

Initiation: The reaction starts with the formation of a free radical from the parent molecule. This can be triggered by heat, light, or the presence of initiators. A hydrogen atom is abstracted, most likely from the benzylic position due to its lower bond dissociation energy, forming a resonance-stabilized benzyl-type radical.

RH → R•

Propagation: The carbon-centered radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org This peroxy radical can then abstract a hydrogen atom from another 8-phenylhexadecane molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain. wikipedia.orgscispace.com

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when radicals combine to form non-radical species. wikipedia.org

The primary products of autoxidation are hydroperoxides. These hydroperoxides are relatively unstable and can decompose to generate more radicals, leading to an accelerating reaction known as autocatalysis. wikipedia.orgscispace.com The decomposition of hydroperoxides can lead to the formation of alcohols, ketones, and aldehydes. scispace.com For 8-phenylhexadecane, hydroperoxide formation would occur preferentially at the 8-position, but also statistically along the C₁₆ chain.

Photooxidation utilizes light energy to initiate oxidation, often employing a photocatalyst. almacgroup.compnas.org For alkylbenzenes, this process can selectively oxidize the alkyl side-chain under mild conditions using air or O₂ as the oxidant. almacgroup.com The mechanism often involves the generation of highly reactive species like singlet oxygen or hydroxyl radicals.

One proposed mechanism begins with the photo-excitation of a catalyst, such as flavin mononucleotide (FMN), to an excited triplet state. pnas.org This excited state can then oxidize the alkylbenzene via electron transfer, generating a radical cation of the substrate. pnas.org Subsequent reaction with oxygen leads to the formation of oxidized products like ketones. For example, ethylbenzene is selectively oxidized to acetophenone with high conversion and selectivity. almacgroup.com

Another pathway involves a radical-mediated process where a chlorine radical, generated from HCl by singlet oxygen, abstracts a benzylic hydrogen from the alkylbenzene. mdpi.com The resulting carbon radical reacts with oxygen to form the final carbonyl product. mdpi.com

Degradation can also occur through attack by photochemically generated hydroxyl radicals (HO•). This process can lead not only to oxidation of the alkyl side-chain but also to the formation of hydroxylated aromatic rings (phenols) and, more significantly, ring-cleavage products. nih.gov The attack of HO• on the aromatic ring forms a hydroxycyclohexadienyl radical, which reacts with O₂ to form peroxyl radicals. These can rearrange to break open the aromatic ring, yielding smaller, highly oxidized products like aldehydes and organic acids. nih.gov

Oxidation Type Initiating Agent/Condition Key Intermediates Major Products
Thermal Oxidation High Temperature, KMnO₄Benzyl radicalBenzoic acid, CO₂
Autoxidation O₂, Ambient TemperatureCarbon-centered radicals (R•), Peroxy radicals (ROO•)Hydroperoxides (ROOH), Alcohols, Ketones
Photooxidation UV/Visible Light, O₂, PhotocatalystExcited state catalyst, Radical cations, Singlet oxygenKetones, Aldehydes, Ring-cleavage products

Investigation of Pyrolysis Pathways and Product Distributions

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. For long-chain alkylbenzenes like 8-phenylhexadecane, the pyrolysis mechanism is strongly influenced by the presence and length of the alkyl side chain. acs.org The primary decomposition pathway involves the cleavage of C-C bonds.

The most significant initial reaction is the homolytic cleavage of the benzylic C-C bond—the bond between the benzylic carbon and the adjacent carbon on the alkyl chain. acs.orgresearchgate.net This is because the resulting benzyl radical and alkyl radical are relatively stable. For 8-phenylhexadecane, this would involve the cleavage of the C₇-C₈ or C₈-C₉ bond.

Benzylic C-C Cleavage: This is a key decomposition reaction. acs.org For 8-phenylhexadecane, this would lead to the formation of a benzyl radical and a C₁₅ alkyl radical, or a phenyl radical and a C₁₆ alkyl radical, though the former is more likely. A detailed study on dodecylbenzene (B1670861), a close analog, shows that the molecule is primarily consumed by hydrogen abstraction reactions, leading to a dodecylbenzene radical which then undergoes β-scission to yield smaller molecules like 1-undecene (B165158) and a benzyl radical. mit.edu

Hydrogen Abstraction: H-abstraction reactions contribute significantly, especially at higher pressures, creating large alkylbenzene radicals. acs.org

β-Scission: The large radicals formed via H-abstraction or initial cleavage undergo subsequent β-scission reactions, breaking the alkyl chain and producing a variety of smaller alkenes and radicals. mit.edu

The product distribution from the pyrolysis of long-chain alkylbenzenes is complex. Major products typically include:

Toluene and Styrene: Formed from reactions involving the benzyl radical. mit.edu

Benzene and Ethylbenzene: Formed through various radical recombination and disproportionation reactions.

Light Alkenes: A series of 1-alkenes (e.g., ethene, propene, 1-butene) are formed from the fragmentation of the long alkyl chain. mit.edu

Shorter Alkylbenzenes: Formed by the cleavage of the hexadecane chain.

The presence of the long alkyl chain gives n-alkylbenzenes a higher pyrolysis reactivity compared to smaller counterparts like toluene, allowing decomposition to occur at lower temperatures. acs.org

Pyrolysis Pathway Description Primary Products
Benzylic C-C Bond Fission Cleavage of the C-C bond at the benzylic position, forming a benzyl radical and a long-chain alkyl radical.Benzyl radical, C₁₅H₃₁•
Hydrogen Abstraction An H atom is removed from the alkyl chain by another radical, forming a large alkylbenzene radical.8-phenylhexadecyl radical
β-Scission The large radical intermediates fragment, breaking C-C bonds beta to the radical center.1-alkenes, smaller radicals

Hydroconversion and Cracking Mechanisms

Hydroconversion is a refining process that involves isomerization and cracking in the presence of a catalyst and hydrogen. For a molecule like 8-phenylhexadecane, this process aims to improve properties by altering its structure, typically by creating branched isomers or cracking it into smaller, more valuable molecules. The process relies on bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangements. tue.nltue.nl

The general mechanism for hydroisomerization and hydrocracking proceeds as follows:

Dehydrogenation: The long-chain alkane portion of the molecule is first dehydrogenated on a metal site (e.g., Platinum, Palladium) to form an alkene. tue.nl

Carbocation Formation: The resulting alkene is protonated on a Brønsted acid site of the support (e.g., a zeolite) to form a secondary carbenium ion. wikipedia.org

Isomerization/Cracking: The carbenium ion can undergo skeletal isomerization to form a more stable tertiary carbenium ion, leading to branched isomers. Alternatively, it can undergo β-scission, which cleaves a C-C bond and results in a smaller alkene and a smaller carbenium ion. This is the cracking step. wikipedia.orgmdpi.com

Hydrogenation: The isomerized or cracked carbenium ions are deprotonated to form alkenes, which are then hydrogenated back to saturated alkanes on the metal sites. tue.nl

For 8-phenylhexadecane, cracking can occur either on the alkyl chain or at the point of attachment to the benzene ring (dealkylation). Hydrocracking of the alkyl chain would follow the pathway described above, producing a mixture of smaller alkanes and smaller alkylbenzenes.

The performance of the hydroconversion process is highly dependent on the properties and balance of the metallic and acidic catalyst functions.

Metallic Catalysts: Noble metals like Platinum (Pt) and Palladium (Pd) are typically used for the hydrogenation-dehydrogenation function. tue.nl These sites must efficiently convert the alkane to the reactive alkene intermediate and hydrogenate the products to prevent further reactions and coke formation. The proximity of the metal sites to the acid sites is crucial for catalyst efficiency. researchgate.net

Acidic Catalysts: Solid acid catalysts, particularly zeolites (e.g., ZSM-22, Zeolite Y) and amorphous silica-alumina, provide the Brønsted acid sites necessary for the carbocation chemistry of isomerization and cracking. tue.nlwikipedia.org The strength and density of these acid sites, as well as the pore structure of the support, determine the selectivity of the reaction. Stronger acid sites tend to favor cracking over isomerization, leading to the production of lighter hydrocarbons. mdpi.com The pore size of the zeolite can also induce shape selectivity, influencing which isomers are formed and which cracking pathways are favored. tue.nl

The cracking of the C₁₆ chain in n-hexadecane studies shows a product distribution that evolves with conversion. At low conversion, cracking often occurs near the ends of the chain, but this shifts to more central cracking at higher conversions, leading to a symmetric, bell-shaped distribution of cracked products. tue.nl For 8-phenylhexadecane, a similar fragmentation of the alkyl chain is expected, alongside competing dealkylation reactions that would yield benzene and hexadecane isomers.

Isomerization and Fragmentation Pathways

Long-chain alkylbenzenes like Hexadecane, 8-phenyl- can undergo isomerization and fragmentation under various conditions, such as in catalytic processes or during mass spectrometry analysis.

Isomerization: The hydroisomerization of long-chain paraffins, a process related to the alkyl chain of Hexadecane, 8-phenyl-, is a key industrial reaction aimed at improving fuel properties by introducing branching. mdpi.com This process typically involves bifunctional catalysts containing both metal and acid sites. mdpi.com The reaction mechanism proceeds through the dehydrogenation of the alkane to an alkene on a metal site, followed by protonation on an acid site to form a carbenium ion. This carbocation can then undergo skeletal rearrangement to a more stable isomer before being deprotonated and hydrogenated back to a branched alkane. researchgate.net For Hexadecane, 8-phenyl-, isomerization can occur along the hexadecyl chain, leading to a mixture of phenyl-substituted hexadecane isomers. The position of the phenyl group can also potentially migrate along the alkyl chain under acidic conditions.

Fragmentation: The fragmentation of long-chain alkylbenzenes is extensively studied in mass spectrometry. Upon ionization, these molecules can break apart in predictable patterns that provide structural information. For alkylbenzenes, a dominant fragmentation pathway is the cleavage of the bond beta to the aromatic ring, which results in the formation of a stable benzyl or tropylium (B1234903) cation. jove.comslideshare.net In the case of Hexadecane, 8-phenyl-, this would involve cleavage of the C7-C8 or C8-C9 bond of the hexadecyl chain. Another common fragmentation for long-chain alkyls is the McLafferty rearrangement, which can occur if the alkyl chain is long enough to allow for the transfer of a gamma-hydrogen to the aromatic ring, leading to the elimination of a neutral alkene. jove.com

The table below illustrates the major characteristic fragment ions observed in the mass spectrum of a generic long-chain alkylbenzene, which are applicable to Hexadecane, 8-phenyl-.

Fragment Ion m/z (mass-to-charge ratio) Proposed Structure/Origin
Tropylium ion91Resonance-stabilized C7H7+ cation formed from benzylic cleavage.
Phenyl cation77C6H5+ cation.
Alkyl fragmentsVariousFragments arising from cleavage along the hexadecyl chain.
Molecular ion344Ionized Hexadecane, 8-phenyl- (C22H38+).

Functionalization and Derivatization Reactions

The presence of both an aliphatic chain and an aromatic ring in Hexadecane, 8-phenyl- allows for a range of functionalization and derivatization reactions at either of these sites.

Aliphatic Halogenation: Halogenation of the alkyl chain of Hexadecane, 8-phenyl- can be achieved under radical conditions. The benzylic position (the carbon atom directly attached to the benzene ring) is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. ucalgary.calibretexts.orglibretexts.org Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for selective bromination at the benzylic position. ucalgary.calibretexts.org

Aromatic Halogenation: Electrophilic aromatic substitution is the primary method for halogenating the phenyl group. This reaction typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com The alkyl group of Hexadecane, 8-phenyl- is an ortho-, para-directing group, meaning that halogenation will predominantly occur at the positions ortho and para to the alkyl substituent.

The following table summarizes the conditions for selective halogenation of Hexadecane, 8-phenyl-.

Reaction Type Reagent(s) Conditions Major Product(s)
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiatorHeat or UV light8-Bromo-8-phenylhexadecane
Aromatic ChlorinationCl2, FeCl3Dark, room temperature1-(o-chlorophenyl)-8-phenylhexadecane and 1-(p-chlorophenyl)-8-phenylhexadecane
Aromatic BrominationBr2, FeBr3Dark, room temperature1-(o-bromophenyl)-8-phenylhexadecane and 1-(p-bromophenyl)-8-phenylhexadecane

Similar to aromatic halogenation, nitration and sulfonation of the phenyl group in Hexadecane, 8-phenyl- proceed via electrophilic aromatic substitution.

Nitration: The nitration of benzene and its derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+). libretexts.orglibretexts.org As with halogenation, the alkyl group directs the substitution to the ortho and para positions.

Sulfonation: Sulfonation is achieved by treating the aromatic ring with fuming sulfuric acid (a solution of SO3 in H2SO4). libretexts.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO3). Sulfonation is a reversible reaction, and the sulfonic acid group can be removed by treatment with dilute aqueous acid. libretexts.orglibretexts.org

The table below outlines the reagents and expected products for these electrophilic aromatic substitution reactions on Hexadecane, 8-phenyl-.

Reaction Reagent(s) Electrophile Major Product(s)
NitrationHNO3, H2SO4NO2+1-(o-nitrophenyl)-8-phenylhexadecane and 1-(p-nitrophenyl)-8-phenylhexadecane
SulfonationFuming H2SO4 (H2SO4/SO3)SO32-(4-(8-phenylhexadecyl))benzenesulfonic acid and 4-(4-(8-phenylhexadecyl))benzenesulfonic acid

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis by chromatography. colostate.edusigmaaldrich.com For a nonpolar compound like Hexadecane, 8-phenyl-, derivatization is generally not necessary for gas chromatography (GC) as it is sufficiently volatile. However, if functional groups were to be introduced through the reactions described above (e.g., -OH, -NH2, -COOH on the aromatic ring after further transformations), derivatization would become crucial.

Common derivatization methods for GC analysis include silylation, acylation, and alkylation. libretexts.orgresearchgate.net These methods aim to increase the volatility and thermal stability of polar analytes by replacing active hydrogens on functional groups like hydroxyls, amines, and carboxylic acids. researchgate.net

For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule to enhance its detection by UV-Vis or fluorescence detectors. For instance, if Hexadecane, 8-phenyl- were to be functionalized with an amino group, it could be derivatized with dansyl chloride to produce a highly fluorescent derivative.

The following table provides examples of derivatization strategies that could be applied to functionalized derivatives of Hexadecane, 8-phenyl-.

Functional Group Derivatization Method Reagent Purpose
Hydroxyl (-OH)SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Increase volatility for GC
Carboxylic Acid (-COOH)Esterification (Alkylation)BF3/MethanolIncrease volatility for GC
Amine (-NH2)AcylationTrifluoroacetic anhydride (B1165640) (TFAA)Increase volatility and electron capture detection for GC
Amine (-NH2)Fluorescent labelingDansyl chlorideEnhance detection in HPLC

Theoretical and Computational Investigations of Hexadecane, 8 Phenyl

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemistry offers a foundational framework for understanding the behavior of molecules based on the principles of quantum mechanics. substack.comyoutube.com Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure of molecules, providing a detailed picture of their properties. nih.gov For a molecule like Hexadecane (B31444), 8-phenyl-, these calculations can elucidate its preferred three-dimensional shape, electronic characteristics, and predict its spectroscopic signatures.

Geometry Optimization and Conformational Landscapes

The structural flexibility of Hexadecane, 8-phenyl- arises from the numerous rotatable bonds within its long alkyl chain. This leads to a complex conformational landscape with many possible low-energy structures (conformers).

Research Findings: Computational methods are used to perform geometry optimization, a process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For long-chain alkylbenzenes, this involves exploring the various rotational isomers (rotamers) of the alkyl chain and the orientation of the phenyl group relative to the chain.

Conformer TypeKey Dihedral Angle(s)Illustrative Relative Energy (kJ/mol)Description
All-Trans Alkyl ChainC-C-C-C ≈ 180°0.0 (Reference)The most stable, extended conformation of the hexadecane chain.
Single Gauche KinkOne C-C-C-C ≈ ±60°~3-4A folded conformation resulting from a single gauche rotation in the alkyl chain.
Phenyl Group PerpendicularC-C-C(phenyl)-C(phenyl) ≈ 90°VariableRotation around the bond connecting the alkyl chain to the phenyl ring.
Phenyl Group CoplanarC-C-C(phenyl)-C(phenyl) ≈ 0°VariableThis conformation may be higher in energy due to steric hindrance.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions serve as a crucial link between theoretical models and experimental reality.

Research Findings: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an IR or Raman spectrum. For Hexadecane, 8-phenyl-, DFT calculations can predict characteristic vibrational modes, such as the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), the C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹), and the C=C stretching modes of the benzene (B151609) ring (around 1450-1600 cm⁻¹).

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org Comparing the calculated vibrational frequencies and NMR chemical shifts with experimentally measured spectra allows for the validation of the computed molecular geometry. A good agreement between predicted and experimental spectra provides confidence in the accuracy of the theoretical model. eurjchem.com Discrepancies, after applying appropriate scaling factors to the computational data, can point to specific environmental or intermolecular effects not captured in the gas-phase calculation.

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)Assignment
Aromatic C-H Stretch30803060Stretching of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch (asymmetric)29852955Asymmetric stretching of CH₂ and CH₃ groups.
Aliphatic C-H Stretch (symmetric)29002870Symmetric stretching of CH₂ and CH₃ groups.
Aromatic C=C Stretch16201600In-plane stretching of carbon-carbon bonds in the phenyl ring.

Molecular Dynamics (MD) Simulations

While quantum chemistry excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. MD simulations model the physical movements of atoms and molecules, providing a detailed view of intermolecular interactions and dynamic processes. dovepress.com

Intermolecular Interactions and Solvation Behavior

The physical properties of Hexadecane, 8-phenyl- in a liquid state or in solution are dominated by the interactions between molecules. MD simulations can characterize these forces and describe how the molecules arrange themselves.

Research Findings: MD simulations of organic liquids like alkylbenzenes typically employ classical force fields (e.g., OPLS-AA, COMPASS) which define the potential energy of the system as a function of atomic positions. ut.ac.irresearchgate.net For Hexadecane, 8-phenyl-, the intermolecular interactions are a combination of two main types:

Van der Waals interactions: These are dominant for the long hexadecane chains, leading to behavior similar to that of pure alkanes. These non-polar chains interact through weak, temporary induced dipoles.

π-π stacking: The phenyl groups can interact via stacking of their aromatic rings. This is a significant non-covalent interaction that influences the local structure and orientation of molecules in the liquid phase.

When dissolved in a solvent, MD simulations can reveal the solvation structure. k-state.edu In a non-polar solvent like hexane (B92381), the interactions would be primarily dispersive. In a polar solvent, a complex balance of forces would emerge, with the non-polar alkyl chain experiencing hydrophobic effects. The analysis of radial distribution functions (RDFs) from the simulation trajectory provides quantitative information about the probability of finding one molecule at a certain distance from another, revealing the liquid's structure and solvation shells. researchgate.net

Interaction TypeMolecular Moiety InvolvedDescriptionRelative Strength
Van der Waals (Dispersion)Hexadecane chain, Phenyl ringWeak, induced-dipole interactions between all atoms.Moderate (strong in aggregate due to long chain)
π-π StackingPhenyl-PhenylAttractive interaction between the electron clouds of aromatic rings.Moderate
Solvent-SoluteEntire molecule with solventDepends on solvent polarity; includes hydrophobic interactions for the alkyl chain. nih.govVariable

Dynamics of Molecular Motion and Diffusion

MD simulations track the trajectories of molecules over time, making them ideal for studying dynamic properties such as molecular motion and diffusion. nih.gov

Research Findings: The primary method for calculating the self-diffusion coefficient (D) from an MD simulation is by analyzing the mean squared displacement (MSD) of the molecules' centers of mass over time. According to the Einstein relation, the diffusion coefficient is proportional to the slope of the MSD curve in the long-time limit.

The diffusion of Hexadecane, 8-phenyl- is expected to be relatively slow compared to smaller molecules due to its large size and mass. d-nb.info The long, flexible alkyl chain can entangle with neighboring molecules, hindering translational motion, a phenomenon well-studied in long-chain alkanes. researchgate.net The diffusion coefficient is highly dependent on temperature, generally increasing as the temperature rises and the fluid viscosity decreases. ut.ac.ir MD simulations can precisely quantify this temperature dependence, providing valuable data for understanding mass transport properties. tudelft.nl These simulations can be run for systems containing mixtures to understand how different components affect each other's mobility. d-nb.info

Temperature (K)Illustrative Self-Diffusion Coefficient (10⁻⁵ cm²/s)Physical State/Mobility
298 (25 °C)~0.1 - 0.3Liquid, relatively slow diffusion.
323 (50 °C)~0.4 - 0.7Increased thermal motion, faster diffusion.
348 (75 °C)~0.8 - 1.2Significantly higher mobility due to lower viscosity.

QSPR/QSAR Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure.

Prediction of Unmeasured Chemical Parameters

A primary application of QSPR models is the prediction of chemical parameters that have not been experimentally measured. For Hexadecane, 8-phenyl-, this could include properties such as boiling point, viscosity, and flash point. A validated QSPR model, developed from a dataset of similar compounds, could provide reliable estimates for these parameters. Unfortunately, the absence of both experimental data and specific QSPR models for Hexadecane, 8-phenyl- precludes the prediction of its unmeasured chemical parameters at this time.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and transition states.

For Hexadecane, 8-phenyl-, potential reactions of interest could include oxidation, pyrolysis, or electrophilic substitution on the phenyl ring. Simulating these reaction mechanisms would involve quantum mechanical calculations to map out the potential energy surface of the reacting system.

Transition state analysis is a critical component of reaction mechanism simulation. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are commonly used to locate transition states.

However, no specific reaction mechanism simulations or transition state analyses for Hexadecane, 8-phenyl- have been published. While general mechanisms for the alkylation of benzene and the reactions of alkylbenzenes are well-understood, the specific influence of the 8-positional phenyl group on the hexadecane chain has not been computationally explored.

Table 2: Common Computational Methods for Reaction Mechanism and Transition State Analysis

MethodApplicationInformation Obtained
Density Functional Theory (DFT) Calculation of electronic structure and energies of reactants, products, intermediates, and transition states.Reaction energies, activation energies, geometries of stationary points.
Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) High-accuracy energy calculations for key points on the potential energy surface.Highly accurate reaction and activation energies for benchmarking.
Intrinsic Reaction Coordinate (IRC) calculations Following the reaction path from the transition state to the reactants and products.Confirmation of the connection between a transition state and the corresponding minima.

This table outlines the computational methods that would be employed in a theoretical study of the reaction mechanisms of Hexadecane, 8-phenyl-.

Environmental and Biogeochemical Pathways of Hexadecane, 8 Phenyl Academic Focus

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, including photolysis, hydrolysis, and chemical oxidation, can contribute to the transformation of Hexadecane (B31444), 8-phenyl- in the environment, although specific data for this compound are limited. General principles of organic contaminant degradation suggest that its structure—a long aliphatic chain with a phenyl substituent—will influence its susceptibility to these processes.

Hydrolysis and Chemical Oxidation in Natural Matrices

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not a relevant transformation process for Hexadecane, 8-phenyl- due to the stability of its carbon-carbon and carbon-hydrogen bonds.

Chemical oxidation in soil and water environments can, however, contribute to its degradation. Strong oxidizing agents, such as hydroxyl radicals, can initiate the oxidation of the alkyl side chain or the aromatic ring. In soil, naturally occurring minerals like manganese oxides can act as oxidants. The rate and extent of chemical oxidation are highly dependent on soil and water conditions, including pH, temperature, and the presence of other organic matter that can compete for oxidants. For instance, in situ chemical oxidation (ISCO) techniques, which introduce strong oxidants like permanganate (B83412) or persulfate into contaminated sites, have been shown to be effective in degrading a wide range of organic pollutants, including petroleum hydrocarbons. nih.govnih.govasm.org The efficiency of these processes is influenced by soil properties; for example, high clay content can reduce the effectiveness of some oxidants.

Microbial Biodegradation Pathways and Mechanisms

Microbial biodegradation is a primary mechanism for the removal of Hexadecane, 8-phenyl- from the environment. A diverse range of microorganisms possess the enzymatic machinery to break down this and other branched alkanes and alkylbenzenes.

Aerobic Degradation Routes for Branched Alkanes

Under aerobic conditions, the initial step in the degradation of branched alkanes like Hexadecane, 8-phenyl- is typically the oxidation of the alkyl chain. This is often initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms into the molecule. For long-chain alkanes, this can occur at the terminal methyl group (monoterminal oxidation), at both ends of the chain (biterminal oxidation), or at a sub-terminal carbon atom (subterminal oxidation). researchgate.netnih.gov

The presence of the phenyl group on the hexadecane chain introduces complexity. Microorganisms may initiate degradation from the alkyl chain, leading to the formation of phenyl-substituted fatty acids, which can then undergo β-oxidation. Alternatively, degradation could begin with the oxidation of the aromatic ring. The branching point at the 8-phenyl position can present a steric hindrance to microbial enzymes, potentially slowing the degradation rate compared to linear alkanes.

Degradation PathwayInitial Enzymatic AttackKey Intermediates
Monoterminal Oxidation Oxidation of the terminal methyl group of the alkyl chain.Phenyl-substituted carboxylic acids
Subterminal Oxidation Oxidation of a methylene group within the alkyl chain.Phenyl-substituted secondary alcohols and ketones
Aromatic Ring Oxidation Dihydroxylation of the phenyl ring.Phenyl-substituted catechols

Anaerobic Degradation under Sulfate-Reducing or Denitrifying Conditions

In the absence of oxygen, anaerobic microorganisms can degrade branched alkanes and alkylbenzenes using alternative electron acceptors.

Under sulfate-reducing conditions , which are common in anoxic marine sediments, specialized bacteria can mineralize hydrocarbons. core.ac.ukresearchgate.netnih.gov The initial activation of the inert hydrocarbon molecule is a key and energetically challenging step. For alkanes, this is often proposed to occur via the addition of fumarate (B1241708), a reaction catalyzed by glycyl-radical enzymes. For alkylbenzenes, activation can occur at the alkyl chain or the aromatic ring. Following initial activation, the molecule is further degraded through pathways analogous to β-oxidation. core.ac.ukresearchgate.netnih.gov

Under denitrifying conditions , where nitrate (B79036) serves as the electron acceptor, certain bacteria can also degrade alkylbenzenes. nih.govasm.orgnih.gov Studies have shown that some denitrifying bacteria can completely oxidize alkylbenzenes to carbon dioxide. nih.gov The specific degradation pathways under these conditions are still an area of active research but are thought to involve initial activation reactions similar to those under sulfate-reducing conditions.

Identification and Characterization of Key Microbial Strains (e.g., Pseudomonas species) and Consortia

A variety of bacterial genera have been identified with the capability to degrade components structurally related to Hexadecane, 8-phenyl-.

Pseudomonas species are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including aromatic hydrocarbons and alkanes. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net Strains of Pseudomonas have been shown to utilize various phenolic derivatives and polycyclic aromatic hydrocarbons as their sole source of carbon and energy. nih.govresearchgate.netmdpi.com They often possess the necessary oxygenase enzymes to initiate the degradation of these compounds.

Other key microbial players include:

Alcanivorax species : These marine bacteria are specialists in degrading alkanes, including branched-chain varieties. nih.gov

Nocardia species : This genus includes bacteria capable of degrading commercial linear alkylbenzenes. ias.ac.in

Rhodococcus and Mycolicibacterium species : These bacteria have been identified as having broad catabolic capabilities for both aliphatic and aromatic hydrocarbons. nih.gov

In many environments, the complete degradation of complex molecules like Hexadecane, 8-phenyl- is carried out by microbial consortia, where different species work together, each performing specific steps in the degradation pathway.

Microbial GenusKnown Degradation CapabilitiesRelevant Enzymes
Pseudomonas Aromatic hydrocarbons, alkanes, phenolic compounds nih.govresearchgate.netmdpi.commdpi.comresearchgate.netDioxygenases, Monooxygenases
Alcanivorax Linear and branched alkanes nih.govAlkane hydroxylases
Nocardia Linear alkylbenzenes ias.ac.inNot specified
Rhodococcus Aliphatic and aromatic hydrocarbons nih.govNot specified
Mycolicibacterium Aliphatic and aromatic hydrocarbons nih.govNot specified

Elucidation of Specific Enzyme Systems Involved in Alkane and Aromatic Ring Cleavage

The initial catabolic step for long-chain alkanes under aerobic conditions is typically initiated by alkane hydroxylases . These enzymes, which include both membrane-bound and soluble forms, introduce a hydroxyl group onto the alkane chain. A key class of enzymes involved in this process is the cytochrome P450 monooxygenases . These enzymes are known to hydroxylate the terminal methyl group of n-alkanes, a process termed ω-oxidation. It is plausible that a similar enzymatic attack could occur at the terminal end of the hexadecane chain of 8-phenyl-hexadecane.

Alternatively, subterminal oxidation of the alkyl chain can occur, leading to the formation of secondary alcohols. For 8-phenyl-hexadecane, this could potentially happen at carbons adjacent to the phenyl substitution. Following initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then undergo β-oxidation , a process that sequentially shortens the carbon chain by two-carbon units.

The presence of the phenyl ring introduces a need for enzymatic systems capable of aromatic ring cleavage. The degradation of aromatic hydrocarbons is often initiated by dioxygenases , which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. For 8-phenyl-hexadecane, this would likely occur after the alkyl chain has been partially or fully degraded. Once the aromatic ring is dihydroxylated, it can be cleaved by other dioxygenases through either ortho- or meta-cleavage pathways, leading to the formation of catecholic intermediates that can then enter central metabolic pathways.

In the context of phenyl-substituted alkanes, some microorganisms have been shown to employ a strategy where the alkyl chain is degraded first, leading to intermediates such as phenylacetic acid, which are then further metabolized. The specific enzymes involved in the degradation of 8-phenyl-hexadecane would likely be a combination of those that act on long-chain alkanes and those that degrade aromatic compounds.

Metabolic Intermediates and their Academic Significance

The metabolic pathway of Hexadecane, 8-phenyl- is expected to generate a series of intermediates before complete mineralization. The academic significance of identifying these intermediates lies in understanding the specific degradation strategies employed by microorganisms and the potential for the accumulation of recalcitrant or toxic byproducts.

Based on known pathways for similar compounds, the degradation of 8-phenyl-hexadecane is likely to proceed through one of two primary routes:

Initial attack on the alkyl chain: This pathway would involve terminal oxidation of the hexadecane chain, leading to the formation of 8-phenyl-hexadecanoic acid. Subsequent β-oxidation would shorten the alkyl chain, producing a series of phenyl-substituted fatty acids with progressively shorter chain lengths. For example, intermediates such as 6-phenyl-tetradecanoic acid and 4-phenyl-dodecanoic acid could be formed. Ultimately, this pathway would likely lead to the formation of phenylacetic acid or benzoic acid, which are common intermediates in the degradation of alkylbenzenes. These aromatic acids are then typically hydroxylated and subsequently undergo ring cleavage.

Initial attack on the aromatic ring: While less common for long-chain alkylbenzenes, it is possible that some microorganisms could initiate degradation by hydroxylating the phenyl ring. This would lead to the formation of various hydroxyphenyl-hexadecane isomers. Subsequent cleavage of the aromatic ring would result in aliphatic dicarboxylic acids with a branched structure.

The position of the phenyl group at the C-8 position is of significant academic interest as it may present steric hindrance to the β-oxidation machinery, potentially leading to the accumulation of specific phenyl-alkanoic acids. The identification of such intermediates through techniques like gas chromatography-mass spectrometry (GC-MS) would provide valuable insights into the enzymatic limitations and bottlenecks in the degradation of internally phenyl-substituted alkanes.

The following table outlines potential metabolic intermediates of Hexadecane, 8-phenyl- based on inferred degradation pathways:

Potential Intermediate Precursor Enzymatic Process Academic Significance
8-Phenyl-1-hexadecanolHexadecane, 8-phenyl-Alkane monooxygenaseInitial product of terminal oxidation of the alkyl chain.
8-Phenyl-hexadecanoic acid8-Phenyl-1-hexadecanolAlcohol and aldehyde dehydrogenasesKey intermediate for entry into the β-oxidation pathway.
Phenylacetic acidPhenyl-substituted fatty acidsβ-oxidationCommon aromatic intermediate in alkylbenzene degradation.
Benzoic acidPhenyl-substituted fatty acidsβ-oxidationAnother common aromatic intermediate.
CatecholPhenylacetic acid / Benzoic acidDioxygenaseDihydroxylated aromatic intermediate prior to ring cleavage.

Transport and Distribution Modeling in Environmental Compartments

The environmental fate of Hexadecane, 8-phenyl- is governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and sediment. Modeling its transport and distribution is crucial for predicting its environmental concentrations and potential exposure risks.

Partitioning Behavior in Multi-Phase Systems

The partitioning behavior of a chemical in multi-phase systems is primarily described by its partition coefficients. For Hexadecane, 8-phenyl-, a non-polar and hydrophobic compound, the most relevant partition coefficients are the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc).

Octanol-Water Partition Coefficient (Kow): This parameter is a measure of a chemical's lipophilicity and its tendency to partition from the aqueous phase into organic matter. A high Log Kow value indicates a strong affinity for lipids and organic carbon. Due to the lack of experimental data for 8-phenyl-hexadecane, its Log Kow can be estimated using Quantitative Structure-Property Relationship (QSPR) models. Based on its structure (a C16 alkane with a phenyl substituent), the Log Kow is expected to be very high, likely in the range of 9 to 11. This suggests that 8-phenyl-hexadecane will strongly partition to organic matter in soil and sediment, and bioaccumulate in organisms.

Organic Carbon-Water Partition Coefficient (Koc): This coefficient describes the partitioning of a chemical between soil or sediment organic carbon and water. It is a key parameter for predicting the mobility of a chemical in the subsurface. A high Koc value indicates that the compound will be strongly adsorbed to soil and sediment, and thus have low mobility. The Koc of 8-phenyl-hexadecane can be estimated from its Kow. Given the high estimated Kow, the Log Koc value is also expected to be high, likely in the range of 5 to 7.

The following table provides estimated partitioning properties for Hexadecane, 8-phenyl-.

PropertyEstimated ValueSignificance
Log Kow (Octanol-Water Partition Coefficient)9.0 - 11.0High potential for bioaccumulation and sorption to organic matter.
Log Koc (Organic Carbon-Water Partition Coefficient)5.0 - 7.0Low mobility in soil and sediment; strong adsorption.

Volatilization and Sorption Dynamics

The transport of Hexadecane, 8-phenyl- in the environment is also influenced by its volatility and sorption behavior.

Volatilization: The tendency of a chemical to volatilize from soil or water surfaces is described by its Henry's Law Constant (H). A higher H value indicates a greater tendency to partition into the air. For a compound with a high molecular weight and low vapor pressure like 8-phenyl-hexadecane, the Henry's Law Constant is expected to be low to moderate. While it is not considered a highly volatile compound, volatilization from surface soils and water bodies could still be a relevant transport pathway over long periods, especially under conditions of elevated temperature and wind speed.

Sorption Dynamics: The sorption of 8-phenyl-hexadecane to soil and sediment is expected to be a dominant process due to its high hydrophobicity. The rate and extent of sorption will depend on the organic carbon content of the soil or sediment, as well as other factors such as soil texture and pH. In soils with high organic matter content, 8-phenyl-hexadecane will be strongly bound, reducing its availability for transport by water and for microbial degradation. The sorption process is generally reversible, but desorption can be very slow for highly hydrophobic compounds, leading to their long-term persistence in the solid phase.

The following table summarizes the expected volatilization and sorption behavior of Hexadecane, 8-phenyl-.

ProcessControlling FactorExpected BehaviorEnvironmental Implication
VolatilizationHenry's Law ConstantLow to moderateMinor but potentially significant long-range transport pathway.
SorptionOrganic Carbon-Water Partition Coefficient (Koc)StrongImmobilization in soil and sediment, leading to persistence.

Advanced Analytical Method Development and Applications

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry stands as a primary technique for the analysis of semi-volatile organic compounds like "Hexadecane, 8-phenyl-". Optimization of GC-MS methods is crucial for achieving the low detection limits required for trace analysis in complex environmental and industrial samples.

The separation of "Hexadecane, 8-phenyl-" from other structurally similar compounds is paramount for accurate identification and quantification. The choice of the gas chromatography column and the operational conditions are critical factors in achieving high-resolution separation.

For the analysis of long-chain alkylbenzenes, including "Hexadecane, 8-phenyl-", a low-polarity stationary phase is generally preferred. A common choice is a fused silica (B1680970) capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). usgs.gov These columns provide excellent separation based on the boiling points and polarity of the analytes.

Optimal separation conditions typically involve temperature programming. A representative temperature program for the analysis of long-chain alkylbenzenes might start at a lower temperature to allow for the elution of more volatile components, followed by a gradual ramp to a higher temperature to elute the less volatile compounds like "Hexadecane, 8-phenyl-".

Table 1: Illustrative GC-MS Parameters for "Hexadecane, 8-phenyl-" Analysis

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Injector Temperature 250-280 °C
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Program Initial temp 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
MS Interface Temp 280-300 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 50-500 amu

For enhanced selectivity and sensitivity, particularly in complex matrices where co-eluting interferences are common, tandem mass spectrometry (MS/MS) is a powerful tool. nih.gov In MS/MS, a specific precursor ion of "Hexadecane, 8-phenyl-" is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the signal-to-noise ratio.

The fragmentation of alkylbenzenes in electron impact ionization typically involves the formation of a prominent tropylium (B1234903) ion (m/z 91) through benzylic cleavage. youtube.com Other characteristic fragment ions can also be utilized for identification and quantification. In a tandem MS experiment, the molecular ion of "Hexadecane, 8-phenyl-" would be selected as the precursor ion. Collision-induced dissociation would then generate specific product ions that can be monitored for highly selective detection. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography offers a complementary approach to GC-MS for the analysis of "Hexadecane, 8-phenyl-", particularly for samples that are not amenable to gas chromatography due to matrix complexity or thermal instability of other components.

Reversed-phase HPLC is the most common mode for the separation of non-polar to moderately polar compounds like "Hexadecane, 8-phenyl-". The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase: A C18 (octadecyl) or C8 (octyl) bonded silica stationary phase is typically employed for the separation of alkylbenzenes. nih.gov These stationary phases provide excellent retention and separation for hydrophobic molecules. The choice between C18 and C8 depends on the desired retention and selectivity for the specific mixture being analyzed.

Mobile Phase: The mobile phase in reversed-phase HPLC for alkylbenzenes usually consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute a wide range of compounds with varying polarities, including the highly non-polar "Hexadecane, 8-phenyl-".

Table 2: Representative HPLC Parameters for "Hexadecane, 8-phenyl-" Separation

Parameter Value
HPLC Column C18 reversed-phase, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start at 50% B, increase to 100% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector UV at 254 nm or Mass Spectrometer

LC-MS/MS: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective detection system for "Hexadecane, 8-phenyl-". shimadzu.com Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization sources for non-polar compounds like alkylbenzenes. Similar to GC-MS/MS, operating in MRM mode allows for the selective detection and quantification of the target analyte in complex mixtures. nih.gov

LC-UV/Vis with Derivatization: "Hexadecane, 8-phenyl-" possesses a benzene (B151609) ring, which provides inherent ultraviolet (UV) absorbance. However, for trace analysis, its native absorbance may not be sufficient for sensitive detection. Chemical derivatization can be employed to introduce a chromophore that absorbs strongly in the UV-Visible region, thereby enhancing the detection sensitivity. researchgate.nettaylorfrancis.com While direct UV detection is possible, derivatization can significantly lower the limits of detection. rsc.org

Sample Preparation Techniques for Complex Matrices

The successful analysis of "Hexadecane, 8-phenyl-" at trace levels is highly dependent on the efficiency of the sample preparation method to isolate the analyte from the matrix and concentrate it.

Solid-Phase Extraction (SPE): Solid-phase extraction is a widely used technique for the cleanup and concentration of organic analytes from aqueous samples. For a non-polar compound like "Hexadecane, 8-phenyl-", a reversed-phase SPE sorbent, such as C18-bonded silica, is effective. nih.gov The sample is passed through the SPE cartridge, and the analyte is retained on the sorbent. After washing the cartridge to remove interferences, the "Hexadecane, 8-phenyl-" is eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, leading to improved detection limits.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds in water and soil. nih.gov A fused silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes partition onto the fiber, which is then directly introduced into the injector of a GC for thermal desorption and analysis. For "Hexadecane, 8-phenyl-", a non-polar fiber coating like polydimethylsiloxane (B3030410) (PDMS) would be appropriate. unirioja.es

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids. For extracting "Hexadecane, 8-phenyl-" from aqueous matrices, a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758) would be used. The main drawbacks of LLE are the large volumes of organic solvents required and the potential for emulsion formation.

Interlaboratory Validation of Analytical Protocols

Interlaboratory validation is a critical step in the standardization of any analytical method, ensuring that the procedure is reliable, reproducible, and provides comparable results across different laboratories. For the analysis of long-chain alkylbenzenes, including isomers like Hexadecane (B31444), 8-phenyl-, gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique.

Standard Operating Procedure (SOP): A detailed SOP for the extraction, cleanup, and instrumental analysis of LCABs in a specific matrix (e.g., sediment, water) would be distributed to participating laboratories. This would include specifications for sample preparation, instrument calibration, and quality control.

Reference Material: A certified reference material (CRM) or a well-characterized in-house reference material containing a known concentration of a suite of LCABs, including various phenylhexadecane isomers, would be sent to each laboratory.

Data Analysis: The results from all laboratories would be statistically analyzed to determine the precision (repeatability and reproducibility) and accuracy of the method. Key performance indicators would include the Z-score, which indicates how far a laboratory's result is from the consensus value.

Proficiency testing (PT) schemes for aromatic hydrocarbons in environmental matrices are common and provide a framework for assessing laboratory performance. nih.govqualitychecksrl.comrsc.orgresearchgate.netastm.org These programs help ensure that data generated by different laboratories are comparable and of high quality, which is essential for environmental monitoring and regulatory purposes.

Table 1: Hypothetical Interlaboratory Study Parameters for LCAB Analysis

ParameterDescription
Analyte Class Long-Chain Alkylbenzenes (including Phenylhexadecane isomers)
Matrix Marine Sediment
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Number of Labs 10-20
Reference Material Certified Reference Material with known LCAB concentrations
Performance Metrics Z-scores, Precision (RSD), Accuracy (% Recovery)

Application as a Reference Standard or Internal Standard in Chemical Research

In chemical analysis, reference standards and internal standards are essential for accurate quantification.

Reference Standard: A reference standard is a highly purified compound used to calibrate analytical instruments and to determine the concentration of the same compound in an unknown sample. A certified reference material (CRM) of Hexadecane, 8-phenyl- would be required for it to be used as a primary reference standard. While commercial suppliers may offer this compound, its certification as a primary reference material for regulatory methods is not widely documented.

Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added to the sample at a known concentration before analysis. scioninstruments.comyoutube.commonadlabtech.comresearchgate.net It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Given its structural similarity to other long-chain alkylbenzenes, Hexadecane, 8-phenyl- has the potential to be used as an internal or surrogate standard in the analysis of other LCABs or related aromatic hydrocarbons. The ideal internal standard should not be naturally present in the samples being analyzed.

A Standard Operating Procedure from the U.S. Geological Survey (USGS) for the instrumental analysis of long-chain alkylbenzenes details the use of surrogate and internal standards. usgs.gov While this document does not specifically name Hexadecane, 8-phenyl-, it highlights the importance of using structurally related compounds to ensure accurate quantification. For example, deuterated or 13C-labeled versions of phenylalkanes are often ideal internal standards as they have nearly identical chemical properties to their non-labeled counterparts but can be distinguished by mass spectrometry. nih.gov

Table 2: Potential Application of Hexadecane, 8-phenyl- as an Analytical Standard

ApplicationRationaleRequirements
Reference Standard To accurately quantify Hexadecane, 8-phenyl- in environmental or industrial samples.High purity, well-characterized, and preferably certified by a standards body.
Internal/Surrogate Standard To improve the accuracy and precision of the quantification of other long-chain alkylbenzenes.Should not be present in the sample matrix, should have similar chromatographic behavior and ionization response to the analytes of interest.

Conclusion and Future Research Directions

Summary of Current Understanding and Major Contributions

Hexadecane (B31444), 8-phenyl-, as a specific isomer of phenylhexadecane, falls into the broader class of branched arylalkanes. The current scientific understanding of this specific compound is limited, with much of the existing knowledge extrapolated from studies on similar long-chain alkylbenzenes and substituted hydrocarbons. Research on related phenylalkanes has primarily focused on their synthesis, biodegradability, and application as precursors for surfactants and other chemical intermediates.

Major contributions in the field of substituted hydrocarbons have established general principles regarding their synthesis through methods like Friedel-Crafts alkylation. However, achieving high selectivity for a specific branched isomer such as 8-phenyl-hexadecane remains a significant challenge, with many synthetic routes yielding complex mixtures of isomers. In the context of environmental science, studies on phenylalkanes have shown that the position of the phenyl group along the alkane chain can influence the rate and pathway of biodegradation. For instance, microorganisms like Nocardia salmonicolor and Candida maltosa are known to degrade various phenylalkanes, typically initiating catabolism at the alkyl chain. nih.govresearchgate.net

Identification of Critical Knowledge Gaps and Unexplored Areas

The most significant knowledge gap is the lack of specific experimental data for Hexadecane, 8-phenyl-. Its unique physicochemical properties, spectroscopic data, and toxicological profile are largely uncharacterized. Further research is needed to understand how the specific location of the phenyl group at the 8-position on the hexadecane chain influences its chemical reactivity, physical properties (such as viscosity and thermal stability), and biological interactions.

Key unexplored areas for "Hexadecane, 8-phenyl-" include:

Selective Synthesis: Developing catalytic methods to synthesize this specific isomer with high purity is a major hurdle that needs to be addressed. acs.org

Physicochemical Properties: Detailed experimental measurements of properties like melting point, boiling point, viscosity, and surface tension are essential for any potential application.

Biodegradation Pathways: While general pathways for phenylalkane degradation are known, the specific metabolites and degradation rates for 8-phenyl-hexadecane are yet to be determined. nih.govresearchgate.netmdpi.com

Applications: There is a need to explore potential applications for this compound, which could range from specialized lubricants to additives in material science, leveraging its unique branched structure.

Prognosis for Future Research on Substituted Hydrocarbons

Future research on substituted hydrocarbons is likely to be driven by the pursuit of greater precision in molecular design and the development of more sustainable chemical processes. cas.org A key trend is the move towards highly selective catalytic systems that can control the exact placement of functional groups on hydrocarbon backbones. acs.org This will enable the synthesis of specific isomers like Hexadecane, 8-phenyl-, allowing for a more systematic investigation of structure-property relationships.

Another significant direction is the focus on "green chemistry" principles, including the use of renewable feedstocks and environmentally benign catalysts. cas.org For substituted hydrocarbons, this could involve exploring bio-based routes for their synthesis and developing more efficient and biodegradable alternatives to current petroleum-derived products. The increasing interest in the methanol-to-hydrocarbons (MTH) process also points towards new avenues for producing valuable chemical commodities from non-petroleum sources. researchgate.net

Emerging Technologies and Methodologies Applicable to Hexadecane, 8-phenyl- Studies

Advances in analytical and computational techniques are poised to significantly impact the study of specific hydrocarbon isomers.

Technology/MethodologyApplication to Hexadecane, 8-phenyl- Studies
Advanced Chromatography and Mass Spectrometry Techniques like GC-MS and LC-MS are crucial for the separation and identification of complex isomer mixtures, which is essential for both synthesis and degradation studies. rroij.comlucideon.com
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution NMR can provide detailed structural information, helping to precisely determine the position of the phenyl group on the hexadecane chain. rroij.com
Computational Chemistry Molecular modeling and simulation can be used to predict the physicochemical properties, reaction mechanisms, and spectroscopic signatures of Hexadecane, 8-phenyl-, guiding experimental efforts.
Artificial Intelligence and Machine Learning AI and machine learning algorithms can accelerate the discovery of new catalysts and reaction conditions for selective synthesis and can help in analyzing large datasets from analytical instruments. fastercapital.comdwenergygroup.comspeitssc.org
High-Throughput Screening These techniques can be employed to rapidly screen different catalysts and reaction conditions to optimize the synthesis of the desired isomer.

These emerging technologies will enable a more detailed and efficient investigation of compounds like Hexadecane, 8-phenyl-, even when they are present in complex mixtures. ogj.cominterfacefluidics.com

Broader Academic Implications of Research on Specific Branched Arylalkanes

The study of specific branched arylalkanes, such as Hexadecane, 8-phenyl-, has broader implications for several areas of chemistry and materials science. By focusing on a single, well-defined isomer, researchers can gain fundamental insights into how molecular architecture influences macroscopic properties.

Structure-Property Relationships: Isolating and characterizing specific isomers allows for a precise understanding of how the branching point affects properties like viscosity, thermal stability, and biodegradability. This knowledge is crucial for the rational design of new molecules with tailored functionalities.

Catalysis Science: The pursuit of methods to synthesize specific isomers drives innovation in catalyst design, leading to the development of more selective and efficient catalytic systems for C-H functionalization and other important organic transformations. researchgate.net

Environmental Science: Understanding the environmental fate of specific isomers contributes to more accurate models of pollutant transport and degradation. nih.govnih.gov This knowledge can inform the design of more environmentally friendly chemicals.

Materials Science: Branched arylalkanes can serve as building blocks or additives in the development of advanced materials, such as polymers and lubricants, where their specific molecular shape can impart unique properties.

In essence, while Hexadecane, 8-phenyl- may seem like a highly specific and obscure compound, its detailed study can provide valuable insights that advance fundamental principles in synthesis, catalysis, and materials science.

Q & A

[Basic] What are the common methodologies for quantifying hexadecane derivatives in complex biological matrices?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) with non-polar columns (e.g., Rtx-1) is standard for detecting alkanes like hexadecane in biological extracts. Calibration with pure standards and retention time matching ensures specificity. For derivatives like 8-phenyl-hexadecane, derivatization or tandem MS may enhance detection. Spectrophotometric cross-validation (e.g., UV-Vis overlays) is recommended to confirm purity in mixtures .

[Basic] How is soil mobility predicted for hydrophobic compounds like 8-phenyl-hexadecane?

Answer: Organic carbon-water partition coefficients (Koc) estimated via molecular connectivity indices or Freundlich isotherms predict mobility. However, adsorption studies using supersaturated solutions (e.g., >20% hexadecane) yield unreliable Koc ranges (50–400). Sub-saturated concentrations and soil-specific organic carbon normalization (e.g., 1–16% OC) improve accuracy .

[Advanced] How can uniform experimental design optimize synthesis protocols for 8-phenyl-hexadecane-based polymers?

Answer: A uniform design (U18(6⁷)) tests seven factors: monomer ratio, cross-linker concentration, initiator, solvent, time, temperature, and hexadecane derivative quantity. This reduces trials (18 vs. factorial) while identifying critical interactions. Post-hoc artificial neural networks refine parameter ranges for reproducibility .

[Advanced] What mechanistic insights explain enhanced enzymatic activity in hydrophobic environments?

Answer: Hexadecane (10% v/v) increases bacterial lipase secretion 88-fold by facilitating transmembrane transport, not transcriptional upregulation. For derivatives like 8-phenyl-hexadecane, combine with plasmid-driven gene expression (e.g., tac promoter) and track intracellular accumulation via Western blotting .

[Advanced] Why do molecular dynamics simulations deviate in predicting phase equilibria for long-chain alkanes?

Answer: United-atom force fields overestimate hexadecane’s critical temperature by ~100 K due to inadequate chain-length scaling. Polarizable models or fragment-based corrections for van der Waals interactions are needed. Validate against experimental vapor-liquid equilibria (e.g., pentane/hexadecane at 245.5°C) .

[Basic] What thermodynamic models best predict 8-phenyl-hexadecane’s behavior in multiphase systems?

Answer: Peng-Robinson and SAFT equations of state align with CO₂-hexadecane solubility data (303.2–323.2 K, 51.7–535.4 kPa). For derivatives, integrate bubble point calculations and validate against phase diagrams for heavy oil surrogates .

[Advanced] How do adsorption contradictions impact environmental risk models for alkane derivatives?

Answer: Discrepant Koc values (53,000 vs. 50–400) arise from supersaturated experimental conditions. Prioritize subsaturated (<1 mg/L) batch tests and column leaching studies under unsaturated flow to refine risk assessments .

[Basic] How are spectroscopic techniques adapted for phenyl-substituted alkanes in plant extracts?

Answer: GC-MS identifies derivatives via unique fragmentation patterns (e.g., m/z shifts due to phenyl groups). UV-Vis cross-validation requires phenyl-specific absorbance bands (e.g., 250–280 nm). Matrix cleanup via solvent partitioning (e.g., diethyl ether) isolates target compounds .

[Advanced] What parameters optimize biodegradation kinetics for hydrophobic alkanes?

Answer: Aerobic conditions, C:N:P optimization, and alkB hydroxylase profiling via qPCR enhance degradation. First-order kinetic models with Monod parameters (μmax, Ks) should be calibrated using respirometry and lipid biomarkers .

[Advanced] How do interfacial interactions inform hydrophobicity assessments for phenyl-alkanes?

Answer: Contact angle measurements (θA ≥ 163°) and AFM colloidal probe wetting tests quantify non-affinity. Standardize surface roughness (e.g., silanization) and compare with shorter alkanes to isolate chain-length effects .

Notes on Methodological Rigor

  • Data Contradictions: Address supersaturation artifacts in adsorption studies and simulation-force field mismatches .
  • Experimental Design: Use uniform designs for multifactor optimization and validate models against phase equilibria .
  • Advanced Techniques: Combine GC-MS with spectrophotometry and gene expression profiling for mechanistic insights.

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